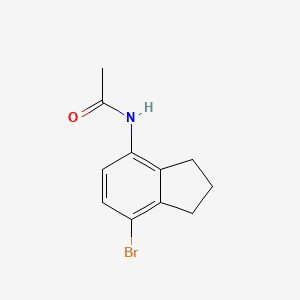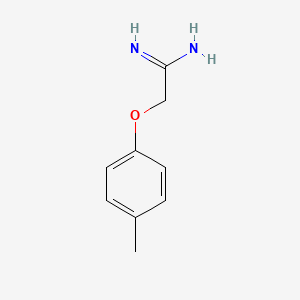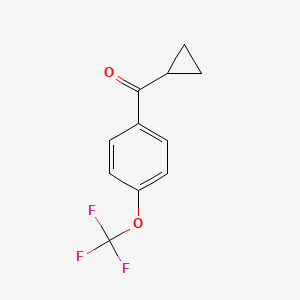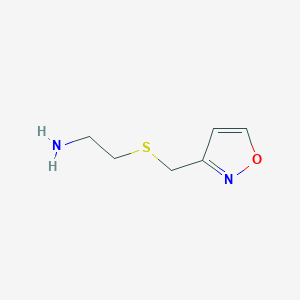![molecular formula C13H20Cl3N3O B8701111 4-amino-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;dihydrochloride](/img/structure/B8701111.png)
4-amino-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;dihydrochloride is a chemical compound with a complex structure that includes a piperidine ring, an amino group, a carboxylic acid group, and a chloro-benzylamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;dihydrochloride typically involves multiple steps. One common method starts with the protection of the amino group on piperidine, followed by the introduction of the carboxylic acid group. The chloro-benzylamide moiety is then attached through a coupling reaction. The final product is obtained by deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and advanced purification techniques ensures the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-amino-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols .
Aplicaciones Científicas De Investigación
4-amino-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-amino-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminopiperidine: A simpler compound with similar structural features but lacking the carboxylic acid and chloro-benzylamide groups.
1-Boc-4-aminopiperidine-4-carboxylic acid: A protected form of 4-aminopiperidine-4-carboxylic acid used in peptide synthesis.
Uniqueness
4-amino-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;dihydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications .
Propiedades
Fórmula molecular |
C13H20Cl3N3O |
|---|---|
Peso molecular |
340.7 g/mol |
Nombre IUPAC |
4-amino-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C13H18ClN3O.2ClH/c14-11-3-1-10(2-4-11)9-17-12(18)13(15)5-7-16-8-6-13;;/h1-4,16H,5-9,15H2,(H,17,18);2*1H |
Clave InChI |
CRARMEGETYGZDD-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1(C(=O)NCC2=CC=C(C=C2)Cl)N.Cl.Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(pyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8701040.png)

![4-({[(4-Chlorophenyl)methyl]amino}methyl)benzonitrile](/img/structure/B8701055.png)






![Ethyl 6-(furan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8701101.png)



